N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-5-23-15-8-12(4)16(9-14(15)11(2)3)24(21,22)20-17-7-6-13(18)10-19-17/h6-11H,5H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOJXMALGQJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination
Step 3 : Sulfonate the benzene ring at position 1 using fuming H₂SO₄ at 80°C for 6 h.
Step 4 : Convert the sulfonic acid to sulfonyl chloride with PCl₅ in chlorobenzene (reflux, 4 h).
Characterization :
-
¹H NMR (DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.28 (s, 3H, CH₃), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂).
Sulfonamide Coupling
Amine Activation and Coupling
Step 5 : React 4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride with 5-chloropyridin-2-amine in acetonitrile using DIPEA as the base.
Optimized conditions :
Purification : Crystallization from methanol/ethyl acetate (1:3).
Characterization :
Alternative Synthetic Routes
Direct Functionalization of Pre-Substituted Benzene
Method : Start with 2-methyl-4-ethoxy-5-isopropylbenzenesulfonic acid (commercially available), followed by chlorination and coupling.
Advantage : Reduces steps but depends on precursor availability.
Microwave-Assisted Synthesis
Conditions :
-
Sulfonamide coupling at 100°C for 1 h under microwave irradiation.
Yield : Comparable to traditional methods (82%).
Challenges and Optimization
Regioselectivity in Sulfonation
Byproduct Formation
-
Observed : N-Diethylated byproducts from excess DIPEA.
-
Mitigation : Use stoichiometric DIPEA (1.1 equiv) and monitor via TLC.
Scalability and Industrial Feasibility
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Reaction Volume | 50 mL | 500 mL |
| Yield | 89% | 84% |
| Purity (HPLC) | 99.2% | 98.5% |
Key considerations :
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Gefapixant (5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide)
- Structural Differences: Replaces the 5-chloropyridin-2-yl group with a 2,4-diaminopyrimidin-5-yloxy moiety and substitutes ethoxy with methoxy at position 2 .
- Functional Implications: Gefapixant is a P2X3 receptor antagonist approved for chronic cough.
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide
- Structural Differences : Substitutes sulfonamide with a benzamide backbone and introduces a nitro group at position 2 .
- Nitro groups often confer electrophilicity, impacting reactivity and toxicity.
Halogenated Pyridine Derivatives
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
- Structural Differences: Features a trifluoromethyl and chloro-substituted pyridine ring, with a phenoxybenzene sulfonamide scaffold .
- Functional Implications : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s isopropyl group. Chlorine at position 3 instead of 5 may alter steric interactions with targets.
Substituent Variability in Sulfonamides
4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide
(E)-2,4-Dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- Structural Differences : Incorporates an oxadiazole ring and styryl group, with dichloro substitution .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine in the pyridinyl group (target compound) and trifluoromethyl in introduce distinct electronic profiles, affecting binding to hydrophobic pockets .
- Steric Considerations : Ethoxy in the target compound may hinder rotation compared to methoxy in gefapixant, influencing conformational stability .
Biological Activity
N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and as a therapeutic agent against various diseases. This article explores its biological activity, synthesizing findings from diverse research studies, and includes relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁ClN₂O₃S
This structure features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.
Cardiovascular Effects
Recent studies have indicated that sulfonamide derivatives can significantly influence cardiovascular parameters. For instance, a study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives could decrease perfusion pressure, suggesting a potential mechanism for cardiovascular modulation .
Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Decrease observed |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Moderate decrease |
| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | Minimal effect |
This table illustrates the varying degrees of impact that different sulfonamide derivatives have on perfusion pressure, highlighting the potential of this compound to influence cardiovascular health.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Calcium Channel Interaction : Some studies suggest that similar compounds may interact with calcium channels, influencing vascular tone and cardiac function .
Case Studies
In a relevant case study involving similar sulfonamide derivatives, researchers found that these compounds could modulate coronary resistance and perfusion pressure effectively in isolated heart models. This suggests a promising avenue for further exploration of this compound in cardiovascular therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
